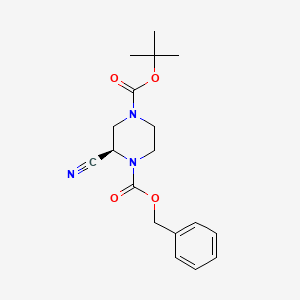

(R)-1-Cbz-4-boc-2-cyanopiperazine

Description

(R)-1-Cbz-4-boc-2-cyanopiperazine (CAS: 1374669-63-2) is a chiral piperazine derivative with a molecular formula of C₁₈H₂₃N₃O₄ and a molecular weight of 345.39 g/mol . It features three key functional groups:

- Cbz (Carbobenzyloxy) group: A protective group for amines, removable via hydrogenolysis.

- Boc (tert-Butoxycarbonyl) group: A base-labile protecting group for amines.

- Cyano (-CN) substituent: A strong electron-withdrawing group at the 2-position of the piperazine ring.

This compound is used in pharmaceutical research, particularly as a building block for synthesizing bioactive molecules. It is commercially available with ≥98% purity and is supplied by multiple manufacturers .

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPROUMRGMMTSE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The piperazine scaffold is highly modular, and subtle changes in substituents significantly alter chemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Pharmacological Relevance

- This compound: Used in protease inhibitor development (e.g., HIV-1) due to its ability to mimic peptide bonds .

- Benzylpiperazine Derivatives (e.g., TFMPP) : Exhibit serotonergic activity, highlighting the piperazine scaffold’s versatility in CNS drug design .

- Isopropyl-Substituted Analogs (CAS 674792-04-2) : Explored as kinase inhibitors, where steric bulk improves target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.